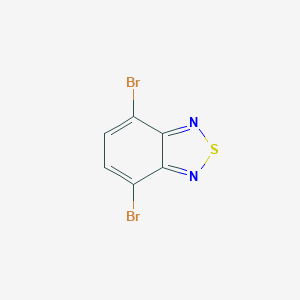










|
REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[C:5](Br)=[CH:4][CH:3]=1.C([Sn](CCCC)(CCCC)[C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)CCC>O1CCCC1>[S:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[C:5]([C:19]2[S:18][CH:17]=[CH:21][CH:20]=2)=[CH:4][CH:3]=1
|


|
Name
|
4,7-di-2-thienyl-2,1,3-benzothia-diazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C2=NSN=C21)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
100 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C2=NSN=C21)Br
|
|
Name
|
Bis(triphenylphosphine)palladium-(II)chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by evaporation at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
is purified by elution on a silica gel chromatographic column
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of methylene chloride/hexane (1/1 vol/vol) as eluent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C1=CC=C(C2=NSN=C21)C=2SC=CC2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |